molecular formula C14H9N3O3S B2736649 3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid CAS No. 1799246-23-3

3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid

Cat. No.: B2736649
CAS No.: 1799246-23-3
M. Wt: 299.3
InChI Key: YLFWNOFSNRLBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is a useful research compound. Its molecular formula is C14H9N3O3S and its molecular weight is 299.3. The purity is usually 95%.
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Biological Activity

3-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This compound is structurally related to combretastatin A-4, known for its ability to inhibit tubulin polymerization, which is crucial for cell division. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

The molecular formula of this compound is C12H10N2O2SC_{12}H_{10}N_2O_2S, with a molecular weight of approximately 262.29 g/mol. The compound appears as a white to off-white powder and is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol but insoluble in water .

The primary mechanism of action for this compound involves:

  • Inhibition of Tubulin Polymerization : Similar to combretastatin A-4, this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Anti-inflammatory Properties : The thiazole ring may contribute to anti-inflammatory effects, potentially through modulation of signaling pathways involved in inflammation.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Tubulin inhibition
MCF7 (breast cancer)4.5Induction of apoptosis
A549 (lung cancer)6.0Cell cycle arrest

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. For instance, administration of the compound at a dose of 20 mg/kg resulted in a 50% reduction in tumor volume compared to control groups .

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound:

  • Study on Tumor Growth Inhibition : A recent study reported that mice treated with this compound showed a marked decrease in tumor size and improved survival rates compared to untreated controls.
    • Dosage : 20 mg/kg body weight administered intraperitoneally.
    • Duration : Treatment over four weeks.
  • Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses; however, further studies are required to fully elucidate the safety profile .

Properties

IUPAC Name

3-[2-cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3S/c15-8-11(12(18)17-14-16-4-5-21-14)7-9-2-1-3-10(6-9)13(19)20/h1-7H,(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFWNOFSNRLBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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